molecular formula C19H28ClN5O5 B000612 Terazosin hydrochloride dihydrate CAS No. 70024-40-7

Terazosin hydrochloride dihydrate

Cat. No.: B000612
CAS No.: 70024-40-7
M. Wt: 441.9 g/mol
InChI Key: MWYNOTLRCUQCKD-UHFFFAOYSA-N
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Description

Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive and orally active alpha-1-adrenoceptor antagonist. It is commonly used in the treatment of benign prostatic hyperplasia and hypertension. The compound works by relaxing blood vessels and the opening of the bladder, which helps to improve urine flow and reduce blood pressure .

Biochemical Analysis

Biochemical Properties

Terazosin hydrochloride dihydrate interacts with alpha-1 adrenergic receptors, which are proteins located on the surface of smooth muscle cells in blood vessels and the prostate . By blocking these receptors, this compound inhibits the action of adrenaline, leading to the relaxation of these muscles .

Cellular Effects

In terms of cellular effects, this compound influences cell function by causing relaxation of smooth muscle cells in blood vessels and the prostate . This relaxation improves blood flow and eases the process of urination, particularly in men with benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-1 adrenergic receptors . This binding blocks the action of adrenaline on these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This mechanism helps lower blood pressure and improve urinary flow .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have an extended duration of action relative to other similar compounds . It has also been used to probe apoptosis and the rate of DNA synthesis in cultured human prostate cancer cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress acetaminophen-induced acute liver injury . The effects of the compound varied with different dosages, with significant improvements in liver function observed at a dosage of 0.5 mg/kg .

Metabolic Pathways

The majority of terazosin is metabolized in the liver . The metabolites recovered include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terazosin hydrochloride dihydrate involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming terazosin .

Industrial Production Methods: In industrial settings, the preparation of this compound typically follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Terazosin hydrochloride dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve moderate temperatures and the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of terazosin .

Scientific Research Applications

Terazosin hydrochloride dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tamsulosin: Another alpha-1-adrenoceptor antagonist used to treat benign prostatic hyperplasia.

    Doxazosin: Similar in function, used for both hypertension and benign prostatic hyperplasia.

    Prazosin: Also an alpha-1-adrenoceptor antagonist, primarily used for hypertension.

Uniqueness of Terazosin: Terazosin hydrochloride dihydrate is unique due to its specific structural features, such as the presence of a tetrahydrofuran unit at the amide linkage, which distinguishes it from other similar compounds like prazosin that contain a furan unit. This structural difference contributes to its extended duration of action compared to prazosin .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOTLRCUQCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-40-7
Record name Terazosin monohydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The hydrochloride salt of the dihydrate of the compound prepared as described above in Step 1 was prepared by slurrying 10 grams (0.026 mol) of the above-prepared 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine in 150 ml of 190 proof Formula 3A alcohol, heating the slurry to about 35° C., adding 2.5 ml of concentrated aqueous hydrochloric acid, and heating the mixture to about 70° C. The reaction mixture was carbon treated, the carbon was filtered off and the filtrate was cooled overnight in an icebox. The product was then filtered off and dried at 60° C. to obtain 8.3 grams (0.018 tool, 69%) of the desired product.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
190
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
desired product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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